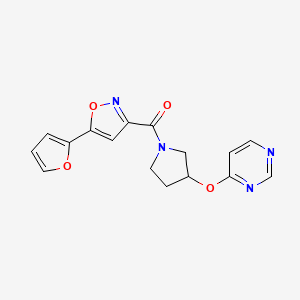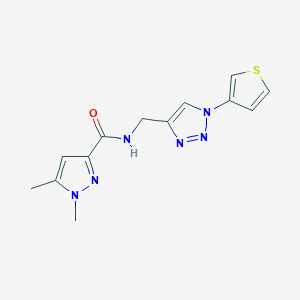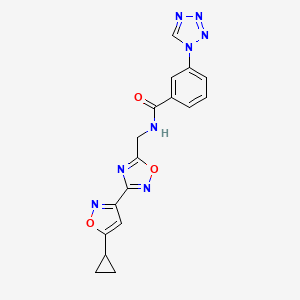
(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. Although not directly mentioning the target compound, the research emphasizes the relevance of furan derivatives in developing pharmacologically active compounds. The study found that microwave irradiation methods provided higher yields and environmental benefits over conventional methods, highlighting the compound's utility in synthesizing biologically active molecules (Ravula et al., 2016).
Antiviral and Antimicrobial Applications
Galal et al. (2010) synthesized benzofuran-transition metal complexes, including derivatives with structural similarities to the target compound. These complexes were evaluated for their HIV inhibitory activity and showed promising results, indicating the compound's potential utility in developing novel antiviral agents (Galal et al., 2010).
Heterocyclic Chemistry and Drug Discovery
The synthesis and evaluation of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphthofuran moiety were explored by Abdelhamid et al. (2012). This research demonstrates the compound's role in synthesizing heterocyclic compounds with potential therapeutic applications (Abdelhamid et al., 2012).
Anticancer and Antimicrobial Potential
Research by Hafez et al. (2016) on novel pyrazole derivatives, including structures with oxa/thiadiazolyl and pyrazolyl moieties, showcased the compound's utility in creating agents with antimicrobial and anticancer activities. This suggests the compound's versatility in medicinal chemistry for developing treatments against a wide range of diseases (Hafez et al., 2016).
Enzymatic Oxidation for Biobased Chemical Production
A study by Dijkman et al. (2014) demonstrated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical. This research highlights the compound's potential role in sustainable chemical production processes, indicating its importance in the field of green chemistry (Dijkman et al., 2014).
特性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-16(12-8-14(24-19-12)13-2-1-7-22-13)20-6-4-11(9-20)23-15-3-5-17-10-18-15/h1-3,5,7-8,10-11H,4,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDYCCAYDFBKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)


![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)
![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)
